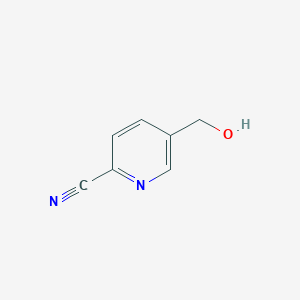

2-Cyano-5-hydroxymethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTHYXJJRHOQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482489 | |

| Record name | 2-cyano-5-hydroxymethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58553-48-3 | |

| Record name | 2-cyano-5-hydroxymethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-5-hydroxymethylpyridine

Introduction

In the landscape of modern medicinal chemistry and materials science, the utility of functionalized heterocyclic compounds is paramount. 2-Cyano-5-hydroxymethylpyridine (CAS No: 58553-48-3), also known as 5-(Hydroxymethyl)picolinonitrile, is a bifunctional pyridine derivative that serves as a highly valuable and versatile building block.[1] Its rigid pyridine core, substituted with both an electron-withdrawing cyano group and a reactive hydroxymethyl group, offers a unique combination of properties that make it an important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also expert insights into the experimental methodologies required for its characterization and an analysis of its chemical reactivity.

Molecular Structure and Key Identifiers

The structure of this compound features a pyridine ring with a cyano (-C≡N) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. This arrangement dictates its chemical behavior, blending the aromatic, electron-deficient nature of the pyridine ring with the distinct functionalities of its substituents.

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| CAS Number | 58553-48-3 | [3] |

| Molecular Formula | C₇H₆N₂O | [3] |

| Molecular Weight | 134.14 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 78-79 °C | [4] |

| Boiling Point | 353.8 ± 32.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.26 ± 0.10 (Predicted, for the hydroxyl proton) | [4] |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Moderately soluble in water due to hydrogen bonding capabilities of the hydroxyl group and pyridine nitrogen.[5] | - |

| InChI Key | UFTHYXJJRHOQGT-UHFFFAOYSA-N | - |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. While experimental spectra for this compound are not widely available in public databases, its profile can be reliably predicted based on its functional groups and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

Aromatic Protons (3H): Expected in the δ 7.5-8.8 ppm range. The proton at C6 (adjacent to nitrogen and ortho to the cyano group) will likely be the most downfield. The protons at C3 and C4 will appear as doublets or multiplets, with coupling constants typical for pyridine systems.

-

Methylene Protons (-CH₂OH, 2H): A singlet is expected around δ 4.7-4.8 ppm. This is consistent with the chemical shift for methylene protons adjacent to both an aromatic ring and a hydroxyl group, as seen in 2-(Hydroxymethyl)pyridine.[6]

-

Hydroxyl Proton (-OH, 1H): A broad singlet, typically in the δ 5.0-6.0 ppm range, depending on solvent and concentration. The signal's broadness is due to chemical exchange.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (5C): Five distinct signals are expected in the δ 120-160 ppm range. The carbon of the cyano group (C2) and the carbon attached to the nitrogen (C6) will be significantly downfield. For comparison, the aromatic carbons in pyridine itself appear between δ 123-150 ppm.[7]

-

Cyano Carbon (-C≡N, 1C): A signal is expected in the δ 115-120 ppm region, which is characteristic for nitrile carbons.

-

Methylene Carbon (-CH₂OH, 1C): Expected to appear around δ 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

-

C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.

-

C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretch: A strong absorption is expected in the 1000-1100 cm⁻¹ range, corresponding to the primary alcohol C-O bond.

Reactivity and Chemical Stability

The dual functionality of this compound governs its synthetic utility. Understanding its reactivity is key to designing successful synthetic pathways.

-

Hydroxymethyl Group Reactivity: The primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde (5-formyl-2-cyanopyridine) or carboxylic acid (6-cyanonicotinic acid) using standard oxidizing agents.[8][9] Furthermore, it can undergo esterification with carboxylic acids or acid chlorides under acidic catalysis (e.g., Fischer esterification) to form esters.[10][11]

-

Cyano Group Reactivity: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine. The electron-withdrawing nature of the 2-cyano group activates the pyridine ring for certain nucleophilic substitution reactions.

-

Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature but can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present.

-

Stability and Storage: The compound is a stable solid under standard conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent potential degradation.[4] It should be kept away from strong oxidizing agents, heat, and flames.

Applications in Research and Drug Development

This compound is a strategic intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][12]

-

Pharmaceutical Intermediate: The molecule serves as a scaffold for introducing the pyridyl moiety into drug candidates. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[13] The cyano and hydroxymethyl groups provide orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

-

Building Block for Complex Heterocycles: The compound's reactive sites can be used to construct fused heterocyclic systems, which are prevalent in many classes of bioactive compounds.

-

Ligand Synthesis: The pyridine nitrogen can act as a coordination site for metal ions, making the molecule a useful precursor for synthesizing ligands for catalysis or functional materials.[14][15]

Caption: Workflow for Physicochemical Characterization.

Experimental Methodologies

The following protocols describe standard, validated procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Protocol 1: Melting Point Determination (Capillary Method)

-

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0 °C) is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[16]

-

Methodology:

-

Ensure the sample is dry and finely powdered using a mortar and pestle.

-

Tamp a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[17]

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (78 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Protocol 2: Qualitative Solubility Determination

-

Rationale: Assessing solubility in a range of solvents provides insight into the compound's polarity and the presence of acidic or basic functional groups.[2][18]

-

Methodology:

-

Solvent Selection: Prepare test tubes containing ~1 mL of the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, and a common organic solvent like Ethanol or Acetone.

-

Sample Addition: To each test tube, add approximately 10-20 mg of the compound.

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect for complete dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

Classification:

-

Solubility in water suggests high polarity.

-

Solubility in 5% HCl indicates the presence of a basic group (like the pyridine nitrogen).[19]

-

Solubility in 5% NaOH indicates an acidic proton (the hydroxyl group, although weak, may show some solubility).

-

Solubility in organic solvents indicates its suitability for use in non-aqueous reaction media.

-

-

Protocol 3: FT-IR Spectrum Acquisition (Thin Solid Film Method)

-

Rationale: This method is rapid and avoids interference from mulling agents (like Nujol) or pellet matrices (KBr), providing a clean spectrum of the solid sample.[20]

-

Methodology:

-

Dissolve a small amount (~5 mg) of the compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride) in a small vial.

-

Using a pipette, place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with an empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

-

Acquire the sample spectrum. If peaks are too intense (flat-topped), clean the plate and prepare a more dilute film. If peaks are too weak, add another drop of the solution and re-measure.

-

Protocol 4: NMR Spectrum Acquisition

-

Rationale: NMR provides the most detailed structural information. A deuterated solvent is required for the instrument's field-frequency lock.[21][22]

-

Methodology:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆). DMSO-d₆ is often a good choice for heterocyclic compounds with hydroxyl groups as it can facilitate observation of the -OH proton.[5]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[21]

-

Cap the NMR tube and wipe the outside clean.

-

Insert the tube into the NMR spectrometer.

-

Acquire the spectrum according to standard instrument procedures, including locking, shimming, tuning, and setting appropriate acquisition parameters (pulse program, number of scans, etc.).[23]

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

-

Handling: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. The recommended storage condition is refrigerated at 2-8°C under an inert atmosphere.[4]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of physicochemical properties that make it highly valuable in synthetic chemistry. Its bifunctional nature allows for a wide range of chemical transformations, providing a reliable entry point for the construction of complex pharmaceutical and agrochemical targets. This guide has provided a detailed profile of its known properties, predictive spectroscopic data, and robust, field-proven protocols for its characterization. By understanding these core attributes, researchers can confidently and effectively integrate this versatile building block into their discovery and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. appchemical.com [appchemical.com]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum [chemicalbook.com]

- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. pure.tue.nl [pure.tue.nl]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rsc.org [rsc.org]

- 19. spectrabase.com [spectrabase.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. nbinno.com [nbinno.com]

- 22. 5-Hydroxy-4-methyl-pyridine-2-carbonitrile(1256792-51-4) 1H NMR [m.chemicalbook.com]

- 23. Synthesis of 1-cyano-2-hydroxy-4-quinolizinones and corresponding 5-cyano-4-hydroxy-2-pyridones. Part 187: Synthesis of heterocycles. Part 9: Quinolizines and Indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyano-5-hydroxymethylpyridine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Cyano-5-hydroxymethylpyridine

Abstract

This guide provides a comprehensive technical overview of the analytical techniques used to characterize this compound (CAS No. 58553-48-3), a key heterocyclic building block in pharmaceutical and materials science research.[1] We delve into the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are essential for the structural elucidation and purity confirmation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the spectral features, the rationale behind experimental protocols, and expert interpretation of the results.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine ring containing a nitrile (-C≡N) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. Its molecular formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol .[2] The unique electronic environment created by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group, combined with the inherent aromaticity of the pyridine ring, gives rise to a distinct spectroscopic "fingerprint." Understanding this fingerprint is paramount for confirming the molecule's identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: Experimental Protocol Design

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR data.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of the hydroxyl proton, allowing for its observation.[3]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock onto the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 scans are typically sufficient for a sample of this concentration.[3]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse ('zgpg30').

-

Spectral Width: ~200 ppm, centered around 110 ppm.

-

Number of Scans: 1024-4096 scans are required due to the low natural abundance of ¹³C.[3]

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum reflects the distinct electronic environments of the protons. The electron-withdrawing nitrile group deshields adjacent protons (shifts them downfield), while the hydroxymethyl group has a more localized effect.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~8.8 | Singlet (s) or Doublet (d) | ~2.0 (if coupled to H4) | 1H |

| H4 | ~8.0 | Doublet of Doublets (dd) | ~8.0, 2.0 | 1H |

| H3 | ~7.8 | Doublet (d) | ~8.0 | 1H |

| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | - | 1H |

| -CH₂- | ~4.7 | Singlet (s) | - | 2H |

Note: Predictions are based on analysis of similar structures and standard chemical shift tables. Solvent is assumed to be DMSO-d₆.

Trustworthiness: Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.5-9.0 ppm): The three distinct signals confirm a trisubstituted pyridine ring. The proton at the 6-position (H6), being ortho to the nitrogen and meta to the nitrile, is expected to be the most downfield. The coupling pattern (dd for H4, d for H3) is characteristic of this substitution pattern.

-

Methylene Protons (-CH₂-): The singlet at ~4.7 ppm integrating to 2H is definitive for the hydroxymethyl group's methylene protons.

-

Hydroxyl Proton (-OH): A broad, exchangeable proton signal confirms the presence of the alcohol. Its chemical shift is highly dependent on solvent, concentration, and temperature.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of the nitrile and alcohol functionalities.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 | ~152 |

| C6 | ~150 |

| C5 | ~140 |

| C3 | ~128 |

| C2 | ~135 |

| C≡N | ~117 |

| -CH₂- | ~62 |

Note: Predictions are based on additivity rules and data from analogous compounds.[5]

Authoritative Grounding: Interpretation of the ¹³C NMR Spectrum

-

Aromatic & Heteroaromatic Carbons (120-155 ppm): Five distinct signals in this region are expected for the pyridine ring carbons. The carbon bearing the nitrile group (C2) and the carbons adjacent to the nitrogen (C2, C6) are readily identifiable.

-

Nitrile Carbon (-C≡N): The signal around 117 ppm is characteristic of a nitrile carbon, providing strong evidence for this functional group.[6]

-

Aliphatic Carbon (-CH₂-): The upfield signal at ~62 ppm is unequivocally assigned to the carbon of the hydroxymethyl group.

Caption: Correlation of molecular structure to predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the hydroxyl, nitrile, and aromatic components of the target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.[7]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Caption: Standard workflow for IR analysis using an ATR accessory.

Predicted IR Spectral Data

Each functional group in the molecule absorbs IR radiation at a characteristic frequency.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Medium | Aromatic (Pyridine) |

| 2950 - 2850 | C-H stretch | Medium | Aliphatic (-CH₂) |

| 2240 - 2220 | C≡N stretch | Medium, Sharp | Nitrile (-C≡N) |

| 1600 - 1450 | C=C, C=N stretch | Medium-Strong | Aromatic Ring |

| 1080 - 1040 | C-O stretch | Strong | Primary Alcohol |

Interpretation Insights

-

The presence of a strong, broad absorption band in the 3200-3500 cm⁻¹ region is definitive proof of the hydroxyl group, with the broadness resulting from hydrogen bonding.[8]

-

A sharp, distinct peak around 2230 cm⁻¹ is one of the most reliable indicators for the nitrile (C≡N) functional group.[9]

-

The combination of aromatic C-H stretches above 3000 cm⁻¹ and ring stretching vibrations in the 1450-1600 cm⁻¹ "fingerprint region" confirms the pyridine core.[10]

-

A strong C-O stretching band around 1050 cm⁻¹ corroborates the primary alcohol functionality.[8]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use a positive ion mode ([M+H]⁺) as the pyridine nitrogen is readily protonated. Set the capillary voltage to an appropriate value (e.g., 3-4 kV) to induce electrospray.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to confirm the elemental composition.[11]

Predicted Mass Spectrum Data

| m/z Value | Ion | Interpretation |

| 135.0558 | [M+H]⁺ | Protonated molecular ion. The exact mass confirms the elemental composition C₇H₇N₂O⁺. |

| 134.0480 | [M]⁺ | Molecular ion (less common in ESI). |

| 117.0453 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group. |

| 104.0402 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical (less likely) or CH₂O followed by H rearrangement. |

Interpretation Insights The primary role of MS in this context is to confirm the molecular weight. Observing a protonated molecular ion at m/z 135.0558 with high-resolution instrumentation provides extremely strong evidence for the C₇H₆N₂O formula.[12] The fragmentation pattern, such as the characteristic loss of water (18 Da) from the alcohol, further supports the proposed structure.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise C-H framework and connectivity. IR spectroscopy provides rapid confirmation of the key nitrile and hydroxyl functional groups. Finally, mass spectrometry validates the molecular formula and overall molecular weight. Together, these spectral data form a self-validating system that provides an unambiguous confirmation of the molecule's identity and purity, which is an absolute requirement for its application in research and development.

References

- 1. This compound | CAS#:58553-48-3 | Chemsrc [chemsrc.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Communicating Mass Spectrometry Quality Information in mzQC with Python, R, and Java - PMC [pmc.ncbi.nlm.nih.gov]

2-Cyano-5-hydroxymethylpyridine CAS number 58553-48-3 properties

An In-depth Technical Guide to 2-Cyano-5-hydroxymethylpyridine (CAS 58553-48-3)

Introduction: A Versatile Heterocyclic Building Block

This compound, registered under CAS number 58553-48-3, is a bifunctional pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a reactive cyano group at the 2-position and a versatile hydroxymethyl group at the 5-position. This unique arrangement of functional groups makes it an invaluable intermediate for the synthesis of a wide array of more complex molecular architectures. The pyridine ring itself serves as a key scaffold in numerous biologically active compounds, while the cyano and hydroxymethyl moieties offer orthogonal handles for chemical modification. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and formulation. The data for this compound are summarized below.

Physical and Chemical Properties

The known physical and chemical characteristics of this compound are essential for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 58553-48-3 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O | [1][4] |

| Molecular Weight | 134.14 g/mol | [1][4] |

| Synonyms | 5-(Hydroxymethyl)picolinonitrile, 5-(Hydroxymethyl)pyridine-2-carbonitrile | [1][4] |

| Appearance | Solid (Form not specified) | [4] |

| Density | 1.257 g/cm³ (Predicted) | [1] |

| Boiling Point | 353.8°C at 760 mmHg (Predicted) | [1] |

| Purity | Typically >95-98% | [2][4] |

Spectroscopic Signature

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features based on well-established principles for its constituent functional groups.[5][6]

| Spectroscopy | Characteristic Features |

| ¹H NMR | - Aromatic Protons (3H): Complex multiplet patterns in the δ 7.5-8.8 ppm range, characteristic of a 2,5-disubstituted pyridine ring. - Methylene Protons (-CH₂-): A singlet or doublet (if coupled) around δ 4.5-4.8 ppm. - Hydroxyl Proton (-OH): A broad singlet, chemical shift is solvent-dependent, exchanges with D₂O.[6] |

| ¹³C NMR | - Cyano Carbon (C≡N): A signal in the δ 115-120 ppm range. - Pyridine Carbons (5C): Signals in the aromatic region (δ 120-160 ppm). - Methylene Carbon (-CH₂-): A signal around δ 60-65 ppm.[5] |

| Infrared (IR) | - O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the hydroxyl group.[6] - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[5] - C=N, C=C Stretch (Pyridine Ring): Bands in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band in the 1000-1200 cm⁻¹ range. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight.[5] |

Acquiring high-quality spectroscopic data is paramount for structure verification. The following are standard protocols for the analysis of organic compounds like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

-

¹H NMR Acquisition : Acquire the spectrum on a 300 or 400 MHz spectrometer. Co-add 8 to 16 scans to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition : Use a proton-decoupled pulse sequence. A higher number of scans (e.g., 128 to 1024) is necessary due to the low natural abundance of ¹³C.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.[5]

-

Data Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.[5]

-

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-cyanopyridine derivatives often involves the introduction of a cyano group onto a pre-functionalized pyridine ring. Common methods include the cyanation of 2-halopyridines or the transformation of pyridine N-oxides.[7][8] A plausible and industrially scalable approach for synthesizing this compound would start from 5-(hydroxymethyl)-2-methylpyridine or a related precursor.

Caption: Plausible synthetic workflow for this compound.

This pathway leverages the well-established method of converting a pyridine N-oxide to a 2-cyanopyridine.[7] The N-oxide activation facilitates nucleophilic attack by the cyanide ion at the 2-position.

Reactivity Profile

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

-

Cyano Group (Nitrile) : This group is a versatile precursor.

-

Reduction : Can be reduced to a primary amine (-CH₂NH₂) using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, often in the presence of an acid.[9] This transformation yields 2-(aminomethyl)-5-(hydroxymethyl)pyridine, a valuable building block for ligands and pharmaceuticals.

-

Hydrolysis : Can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH) or a primary amide (-CONH₂).

-

Cyclization : The nitrile can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to have anticancer activity.[10]

-

-

Hydroxymethyl Group (Alcohol) : This primary alcohol can undergo typical alcohol reactions.

-

Oxidation : Can be oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH) using standard oxidizing agents (e.g., PCC, MnO₂, Jones reagent).

-

Esterification/Etherification : The hydroxyl group can be readily converted to esters or ethers to modify solubility or act as a protecting group.

-

Halogenation : Can be converted to a halomethyl group (e.g., -CH₂Cl) using reagents like thionyl chloride (SOCl₂), providing an electrophilic site for further substitution.

-

Caption: Reactivity and synthetic utility of the core molecule.

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are prevalent in various fields, establishing its role as a high-value intermediate.

-

Pharmaceuticals : Pyridine and cyanopyridine cores are central to many therapeutic agents. The ability to convert the cyano and hydroxymethyl groups into amines, amides, and other functionalities is crucial for building libraries of compounds for drug screening.[10][11] For instance, derivatives of cyanopyridines have been investigated as dual VEGFR-2/HER-2 inhibitors for anticancer applications.[10] Furthermore, pyrimidine derivatives synthesized from cyano-precursors are explored as potent anticancer agents.[12]

-

Agrochemicals : The pyridine ring is a common feature in pesticides and herbicides. This molecule serves as a starting point for creating novel agrochemicals.[11]

-

Materials Science & Catalysis : Pyridine-based compounds are widely used as ligands in coordination chemistry and catalysis.[11] The nitrogen atom of the ring and the potential for conversion into a bidentate amino-alcohol ligand make derivatives of this compound attractive for creating novel catalysts and advanced materials.[13]

Safety, Handling, and Storage

As a potentially hazardous chemical, proper handling and storage procedures are mandatory to ensure laboratory safety. The information is derived from safety data sheets for structurally related and similarly functionalized compounds.[1][14][15][16]

Hazard Identification

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][14][16]

-

Irritation : Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16]

Recommended Handling and Storage Protocol

-

Engineering Controls : Always handle this product in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE) :

-

Safe Handling Practices :

-

Storage :

First Aid Measures

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[14][15]

-

In Case of Skin Contact : Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][14]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14][16]

Conclusion

This compound is a strategically important chemical intermediate. Its value lies in the orthogonal reactivity of its cyano and hydroxymethyl functional groups, which, when combined with the stable pyridine core, provides a robust platform for synthetic chemists. From the development of novel anticancer agents to the design of specialized ligands for catalysis, this compound offers a gateway to a diverse range of high-value molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate its potential hazards. As research in medicinal and materials chemistry continues to advance, the demand for versatile building blocks like this compound is poised to grow.

References

- 1. This compound | CAS#:58553-48-3 | Chemsrc [chemsrc.com]

- 2. This compound - Anichem [anichemllc.com]

- 3. This compound | 58553-48-3 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 9. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 10. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 2-Cyano-5-hydroxymethylpyridine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-5-hydroxymethylpyridine, a heterocyclic compound of significant interest in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this guide synthesizes information from structurally related molecules and the compound's own physicochemical properties to present a reasoned, estimated solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility. This document is intended to serve as a valuable resource for researchers in process development, formulation, and medicinal chemistry, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 58553-48-3) is a bifunctional pyridine derivative incorporating both a nitrile and a hydroxymethyl group.[1] This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. The cyano group can undergo various transformations to yield amides, carboxylic acids, or amines, while the hydroxymethyl group offers a site for esterification, etherification, or oxidation to an aldehyde.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences multiple stages of drug development.[2] It dictates the choice of solvent for synthesis and purification, impacts the efficiency of crystallization processes, and is a key determinant of a drug's bioavailability. A thorough understanding of a compound's solubility in various organic solvents is therefore essential for developing robust, scalable, and cost-effective chemical processes.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.14 g/mol | [3] |

| Melting Point | 78-79 °C | [4] |

| Boiling Point | 353.8 °C at 760 mmHg | [3] |

| Density | 1.257 g/cm³ | [3] |

| LogP (octanol-water) | 0.44558 | [3] |

The presence of a polar hydroxymethyl group (-CH₂OH) and a cyano group (-C≡N) on the pyridine ring imparts a significant degree of polarity to the molecule. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine ring and the cyano group can act as hydrogen bond acceptors. These features are expected to dominate its solubility behavior. The positive LogP value, though small, suggests a slight preference for a more lipophilic environment over water, but the molecule retains considerable hydrophilicity.

Estimated Solubility Profile in Common Organic Solvents

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcoholic solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Medium | The polar nature of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute. Hydrogen bond acceptance by the solvent can also occur. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium to Low | These solvents are less polar than aprotic solvents and have limited hydrogen bonding capabilities. |

| Halogenated | Dichloromethane, Chloroform | Medium to Low | These solvents can engage in dipole-dipole interactions, but lack strong hydrogen bonding sites. |

| Aromatic | Toluene, Benzene | Low | The significant difference in polarity between the solute and these nonpolar solvents limits solubility. |

| Aliphatic | Hexane, Heptane | Insoluble | As nonpolar solvents, they cannot effectively solvate the polar functional groups of this compound. |

Disclaimer: This table represents an estimation based on chemical principles and data from analogous compounds. Experimental verification is crucial for any practical application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method with HPLC Analysis

For a definitive quantitative assessment of solubility, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology

-

Preparation of the Slurry: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the slurries for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

Preparation for HPLC Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample onto the HPLC system and determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

-

Calculation of Solubility: Calculate the solubility in mg/mL or mol/L using the concentration obtained from HPLC and the dilution factor.

Causality in Experimental Design

-

Using an excess of solid is critical to ensure that the solution reaches thermodynamic equilibrium, representing the true saturation solubility.

-

Constant temperature control is paramount as solubility is highly temperature-dependent.

-

Filtration is a crucial step to prevent undissolved solid particles from artificially inflating the measured concentration. The filter material should be chemically compatible with the solvent.

-

HPLC analysis provides high sensitivity and specificity, allowing for accurate quantification even at low solubility levels.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Discussion: Intermolecular Forces Governing Solubility

The solubility of this compound is a result of the interplay between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

In Polar Protic Solvents (e.g., Methanol): The dominant interactions are hydrogen bonds. The hydroxyl group of this compound can donate a hydrogen bond to the oxygen of a methanol molecule and accept a hydrogen bond from the hydroxyl group of a methanol molecule. This strong solute-solvent interaction readily overcomes the solute's crystal lattice energy, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetone): These solvents cannot donate hydrogen bonds but can accept them. They also possess a significant dipole moment. The primary solute-solvent interactions are dipole-dipole forces between the polar groups of the solute and the carbonyl group of acetone. Hydrogen bonding between the solute's hydroxyl group and the solvent's carbonyl oxygen also contributes, resulting in moderate to high solubility.

-

In Nonpolar Solvents (e.g., Hexane): The weak van der Waals forces of hexane are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions within the crystal lattice of the polar solute. Consequently, the solute-solvent interactions are very weak, leading to insolubility.

The following diagram illustrates the key intermolecular forces at play.

Caption: Intermolecular forces in solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. While direct quantitative data remains sparse, a robust estimated solubility profile has been presented based on the compound's physicochemical properties and the behavior of structural analogs. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is indispensable for process optimization and formulation development. A fundamental understanding of the interplay between the solute's functional groups and the solvent's properties is key to predicting and manipulating solubility, ultimately facilitating the successful application of this versatile chemical intermediate in the pharmaceutical industry.

References

- 1. appchemical.com [appchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:58553-48-3 | Chemsrc [chemsrc.com]

- 4. This compound | 58553-48-3 [chemicalbook.com]

- 5. CAS 100-70-9: 2-Cyanopyridine | CymitQuimica [cymitquimica.com]

- 6. CAS 71935-32-5: 4-(hydroxymethyl)pyridine-2-carbonitrile [cymitquimica.com]

A Senior Application Scientist's Guide to the Theoretical and Experimental Spectroscopic Analysis of Cyanopyridines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indispensable Role of Cyanopyridines and Spectroscopic Precision

In the landscape of modern drug discovery and materials science, the cyanopyridine scaffold stands out as a uniquely versatile building block. Its heterocyclic pyridine structure, combined with the reactive and electron-withdrawing nitrile group, makes it a cornerstone intermediate in the synthesis of a multitude of critical compounds, from essential vitamins like Niacinamide (Vitamin B3) to innovative anti-cancer and antihypertensive agents.[1][2][3] The journey from a simple chemical intermediate to a life-saving pharmaceutical is one of precision, where the absolute certainty of molecular structure, purity, and behavior is non-negotiable.

Spectroscopic analysis is the bedrock of this certainty.[4][5] It provides the empirical and theoretical tools to elucidate molecular structures, confirm synthetic outcomes, and ensure the quality required for pharmaceutical applications.[6][7] This guide is designed to move beyond a simple recitation of techniques. As a senior application scientist, my objective is to provide an integrated perspective, demonstrating how the predictive power of theoretical calculations and the definitive validation of experimental spectroscopy converge to provide a complete and robust understanding of cyanopyridine systems. We will explore not just the "how" but the "why," explaining the causality behind methodological choices to empower researchers in their analytical endeavors.

Part 1: Theoretical Analysis — The Predictive Power of Computational Chemistry

Before a single sample is prepared, computational chemistry offers a powerful predictive lens to anticipate the spectroscopic properties of a molecule. This in silico approach is foundational, providing a theoretical framework that accelerates research, aids in the interpretation of complex experimental data, and guides synthetic strategy.

Density Functional Theory (DFT): The Workhorse of Computational Spectroscopy

At the heart of modern computational analysis is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of molecules.[8] For the analysis of cyanopyridines, DFT is exceptionally powerful because it balances computational efficiency with high accuracy for predicting key molecular properties.[9][10]

The core principle of DFT is to calculate the total energy of a molecule based on its electron density, rather than the complex interactions of every single electron. This allows us to determine the molecule's most stable three-dimensional arrangement, its "optimized geometry." From this optimized structure, we can reliably predict a range of spectroscopic data.

Causality in Method Selection: The choice of a specific DFT functional and basis set is a critical decision.

-

Functionals (e.g., B3LYP): These are approximations used to describe the exchange and correlation energy of electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules like cyanopyridines because it has a proven track record of accurately predicting vibrational frequencies and geometries.[9][11][12]

-

Basis Sets (e.g., 6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. Larger, more complex basis sets like 6-311++G(d,p) provide greater flexibility for describing the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron clouds, leading to more accurate results, which is crucial for molecules containing heteroatoms and π-systems like cyanopyridines.[9][13][14]

The Computational Workflow: A Predictive Blueprint

The theoretical analysis follows a systematic and self-validating workflow. A frequency calculation, for instance, not only predicts the IR and Raman spectra but also confirms that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. rroij.com [rroij.com]

- 5. [Use of spectroscopic methods in drug analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. paulrpalmer.com [paulrpalmer.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. science.gov [science.gov]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2-, 3-, and 4-Cyanopyridine Isomers

This guide provides a comprehensive technical overview of the crystal structures of the three isomers of cyanopyridine: 2-cyanopyridine (picolinonitrile), 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine (isonicotinonitrile). This document is intended for researchers, scientists, and professionals in drug development who are engaged in crystal engineering, polymorphism studies, and the development of novel pharmaceutical co-crystals.

Introduction: The Significance of Cyanopyridine Isomers in Crystal Engineering

Cyanopyridines are a class of heterocyclic aromatic compounds that have garnered significant interest in the fields of crystal engineering and pharmaceutical sciences. Their molecular structure, featuring both a pyridine ring and a cyano group, provides multiple sites for non-covalent interactions, making them versatile building blocks for the design of co-crystals and coordination polymers. The isomeric position of the cyano group profoundly influences the electronic distribution, dipole moment, and steric factors of the molecule, which in turn dictates the intermolecular interactions and the resulting crystal packing. A thorough understanding of the crystal structure of these isomers is paramount for predicting and controlling the supramolecular architecture of multi-component crystalline materials.

This guide delves into the structural nuances of each isomer, providing a comparative analysis of their crystal packing, a detailed look at the governing intermolecular forces, and robust experimental protocols for their crystallization and structural determination.

Part 1: Crystal Structure Analysis of Cyanopyridine Isomers

The three-dimensional arrangement of molecules in a crystal lattice is a direct consequence of the interplay of various intermolecular forces. In the case of cyanopyridine isomers, the dominant forces are weak hydrogen bonds and π-π stacking interactions.

2-Cyanopyridine: A Layered Structure Governed by π-π Stacking

The crystal structure of 2-cyanopyridine is characterized by a layered arrangement of molecules.[1][2] Within these layers, the molecules are linked by weak C-H···N hydrogen bonds.[1][3] Specifically, a hydrogen bond is observed between a hydrogen atom on the pyridine ring and the nitrogen atom of the cyano group of an adjacent molecule.[1] However, the primary driving force for the crystal packing in 2-cyanopyridine is the π-π stacking interactions between the aromatic pyridine rings of adjacent layers.[1] In this arrangement, the cyano substituent of one molecule is positioned over the aromatic backbone of the molecule in the neighboring layer.[1][2] Energetic analyses have revealed that these π-π stacking interactions contribute more significantly to the crystal's stability than the weak hydrogen bonds.[1]

3-Cyanopyridine: Polymeric Chains through Hydrogen Bonding

In the crystal structure of 3-cyanopyridine, the nitrogen atom of the pyridine ring plays a more prominent role in the intermolecular interactions.[3] The structure consists of polymeric chains formed through weak C-H···N hydrogen bonds, where the pyridine nitrogen of one molecule interacts with a hydrogen atom of a neighboring molecule.[3] This distinction in the primary hydrogen bond acceptor site compared to the 2-isomer is a direct consequence of the different steric accessibility of the pyridine nitrogen. The crystal structure of 3-cyanopyridine has been determined through low-temperature single-crystal X-ray diffraction experiments.[3]

4-Cyanopyridine: Antiparallel Stacking and a Network of Weak Interactions

The crystal structure of 4-cyanopyridine is orthorhombic and is characterized by molecules arranged in antiparallel, coplanar stacking layers.[1][4] The intermolecular forces at play are a combination of three main types:

-

π-π stacking: Interactions between the π-electron clouds of the pyridine rings in adjacent, stacked molecules.[1]

-

Dipole-dipole interactions: Interactions between the cyano groups of pairs of molecules related by a center of symmetry.

-

Weak C-H···N hydrogen bonds: These interactions occur between a hydrogen atom on the pyridine ring and both the pyridine nitrogen and the cyano nitrogen of neighboring molecules.[1]

This network of interactions results in a relatively complex and stable crystal lattice.

Below is a diagram illustrating the molecular structures of the three cyanopyridine isomers.

Caption: Molecular structures of 2-, 3-, and 4-cyanopyridine.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three cyanopyridine isomers, providing a quantitative basis for their structural comparison.

| Parameter | 2-Cyanopyridine | 3-Cyanopyridine[5] | 4-Cyanopyridine |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/c | Pccn |

| a (Å) | 3.82(1) | 3.808 | 3.82(1) |

| b (Å) | 6.12(1) | 13.120 | 6.12(1) |

| c (Å) | 23.22(2) | 10.591 | 23.22(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 97.97 | 97.97 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 524 | 524 | 542.8 |

| Z | 4 | 4 | 4 |

| Temperature (K) | Low Temperature[3] | Low Temperature[3] | Ambient |

| Primary Interactions | π-π stacking, C-H···N H-bonds[1] | C-H···N H-bonds (polymeric chains)[3] | π-π stacking, C-H···N H-bonds[1] |

Part 2: Experimental Protocols for Crystal Growth and Structure Determination

The successful determination of a crystal structure is critically dependent on the quality of the single crystals and the precision of the diffraction experiment. This section provides detailed, field-proven protocols for the crystallization of cyanopyridine isomers and their subsequent analysis by single-crystal X-ray diffraction.

Protocol 1: Single Crystal Growth of Cyanopyridine Isomers

The choice of crystallization method is crucial and is often determined by the physicochemical properties of the compound, such as its solubility and melting point. For the cyanopyridine isomers, slow evaporation and sublimation are generally effective methods.

A. Slow Evaporation Method

This is the most common and often the first-line approach for obtaining high-quality single crystals of small organic molecules.

-

Rationale: The slow removal of the solvent allows the molecules to self-assemble into a well-ordered crystal lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound to a moderate extent, allowing for a gradual increase in concentration as the solvent evaporates.

-

Step-by-Step Protocol:

-

Solvent Screening: Begin by testing the solubility of the cyanopyridine isomer in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene). The goal is to find a solvent in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the cyanopyridine isomer in the chosen solvent at room temperature. Gentle warming can be used to increase solubility, followed by filtration to remove any insoluble impurities.

-

Crystallization Setup: Transfer the solution to a clean vial. The opening of the vial should be loosely covered with paraffin film or aluminum foil, with a few small holes poked in it. This allows for slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Avoid any disturbances during the crystallization process.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.

-

B. Sublimation Method

This method is particularly suitable for compounds that have a relatively high vapor pressure and can be sublimated without decomposition.

-

Rationale: Sublimation purifies the compound and allows for the slow deposition of molecules from the gas phase onto a cold surface, often resulting in the formation of high-quality single crystals. This method was successfully used to obtain crystals of 2- and 3-cyanopyridine.[3]

-

Step-by-Step Protocol:

-

Apparatus Setup: Place a small amount of the cyanopyridine isomer at the bottom of a sublimation apparatus.

-

Vacuum Application: Evacuate the apparatus to a pressure of approximately 10⁻² to 10⁻³ torr.

-

Heating: Gently heat the bottom of the apparatus to a temperature that is below the melting point of the compound but sufficient to cause sublimation.

-

Cooling: The upper part of the apparatus, or a cold finger, is maintained at a lower temperature to allow for the deposition and growth of crystals.

-

Crystal Growth: Allow the sublimation to proceed for several hours to days, until crystals of adequate size have formed on the cold surface.

-

Crystal Harvesting: After cooling the apparatus to room temperature and carefully releasing the vacuum, the crystals can be harvested.

-

The following diagram illustrates the experimental workflow for crystal growth.

Caption: Experimental workflow for single crystal growth.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[6]

-

Rationale: By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, one can determine the electron density distribution within the crystal, and from this, the precise positions of the atoms. This allows for the determination of bond lengths, bond angles, and the overall molecular and crystal structure.

-

Step-by-Step Protocol:

-

Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Scale and merge the data to produce a final set of unique reflections.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

-

Structure Validation and Analysis:

-

Validate the final crystal structure using software tools to check for geometric consistency and other potential issues.

-

Analyze the crystal packing, intermolecular interactions, and other structural features.

-

Generate tables of crystallographic data and graphical representations of the structure.

-

-

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 3: Polymorphism in Cyanopyridine Isomers

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit different physical properties, including solubility, stability, and bioavailability. While extensive studies on the polymorphism of cyanopyridine cocrystals exist, the polymorphism of the pure isomers is less commonly reported. However, the potential for polymorphism should always be considered, especially when crystallization conditions are varied. Different crystallization methods, solvents, and temperatures can potentially lead to the formation of different polymorphs. Therefore, it is essential to thoroughly characterize the solid form of the cyanopyridine isomer being used in any application.

Conclusion

The crystal structures of 2-, 3-, and 4-cyanopyridine are dictated by a subtle balance of weak intermolecular forces, primarily C-H···N hydrogen bonds and π-π stacking interactions. The isomeric position of the cyano group significantly influences which of these interactions dominate, leading to distinct crystal packing arrangements for each isomer. A comprehensive understanding of these structures, obtained through meticulous crystal growth and single-crystal X-ray diffraction analysis, is fundamental to the rational design of novel cocrystals and other functional materials with tailored properties. The protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists working in this exciting and important field.

References

The Therapeutic Promise of Substituted Cyanopyridines: A Technical Guide for Drug Discovery Professionals

Foreword: The Versatility of a Privileged Scaffold

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs.[1] When adorned with a cyano (-CN) group, this "privileged scaffold" transforms into the cyanopyridine core, a versatile and highly reactive intermediate that has captured the attention of drug discovery scientists for its broad spectrum of pharmacological activities.[2][3] From oncology to neurodegeneration and metabolic disorders, substituted cyanopyridines have demonstrated significant therapeutic potential, largely through their ability to modulate the activity of key enzymes and signaling pathways.[2]

This technical guide provides an in-depth exploration of the therapeutic applications of substituted cyanopyridines, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental design, provides detailed and validated protocols, and offers a forward-looking perspective on the potential of this remarkable class of compounds.

The Oncological Frontier: Cyanopyridines as Potent Anti-Cancer Agents

The fight against cancer has been a major focus for the application of cyanopyridine derivatives, with numerous studies highlighting their efficacy in inhibiting tumor growth and inducing cancer cell death.[4][5][6] Their anti-cancer properties often stem from their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[2]

Mechanism of Action: Targeting Key Oncogenic Kinases

1.1.1. PIM Kinases: A Promising Target

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival, proliferation, and apoptosis.[7] Overexpression of PIM kinases is a hallmark of many hematological and solid tumors, making them an attractive target for cancer therapy.[7] Substituted cyanopyridines have emerged as a promising class of PIM-1 inhibitors.[6][8]

The general structure-activity relationship (SAR) for many cyanopyridine-based PIM-1 inhibitors suggests that the cyanopyridine core acts as a crucial scaffold for interaction with the kinase active site. Aromatic or heteroaromatic substituents at various positions on the pyridine ring can significantly influence potency and selectivity.[6] For instance, in a series of 3-cyanopyridine derivatives, compounds bearing a 3-pyridyl or a naphthyl group at the 6-position of the pyridine ring exhibited potent PIM-1 inhibitory activity.[6]

PIM-1 Signaling Pathway

Caption: PIM-1 signaling pathway initiated by cytokines, leading to cell survival.[7]

1.1.2. STAT3: A Central Node in Cancer Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[9] Activated STAT3 promotes tumor cell proliferation, survival, and angiogenesis, making it a prime target for cancer drug development.[9] Several substituted cyanopyridine derivatives have been identified as potent STAT3 inhibitors.[5] These compounds typically function by inhibiting the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[10]

STAT3 Signaling Pathway

Caption: Canonical STAT3 signaling pathway leading to gene transcription.[9]

1.1.3. Other Kinase Targets

Substituted cyanopyridines have also shown inhibitory activity against a range of other kinases implicated in cancer, including:

-

VEGFR-2/HER-2: Dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been developed from cyanopyridone scaffolds, demonstrating potent anti-proliferative activity against breast and liver cancer cell lines.[5]

-

EGFR/BRAFV600E: Hybrid molecules combining cyanopyridone and pyrazoline moieties have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, showing promising anticancer potential.

Data on Anti-Cancer Activity

The following table summarizes the in vitro anti-cancer activity of selected substituted cyanopyridine derivatives against various cancer cell lines.

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7h | PIM-1 | MCF-7 (Breast) | 1.89 | [6] |

| Compound 8f | PIM-1 | MCF-7 (Breast) | 1.69 | [6] |

| 3n | STAT3 | HCT-116 (Colorectal) | 10.50 | [5] |

| 5a | VEGFR-2/HER-2 | HepG2 (Liver) | 2.71 | [5] |

| 5e | VEGFR-2/HER-2 | MCF-7 (Breast) | 1.39 | [5] |

| 6b | VEGFR-2/HER-2 | HepG2 (Liver) | 2.68 | [5] |

| 4c | PIM-1 | HCT-116 (Colorectal) | 7.15 | [8] |

| 4d | PIM-1 | HepG2 (Liver) | 6.95 | [8] |

Neurodegenerative Disorders: A New Avenue for Cyanopyridines

Neurodegenerative diseases like Alzheimer's disease (AD) present a significant and growing healthcare challenge.[2] Emerging research suggests that substituted cyanopyridines may offer therapeutic benefits in this area through multiple mechanisms of action.

Mechanism of Action in Neurodegeneration

2.1.1. Cholinesterase Inhibition

A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain.[11] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine, and its inhibition is a major therapeutic strategy for AD.[11] Certain cyanopyridine derivatives have been shown to be effective inhibitors of AChE.

2.1.2. Modulation of Amyloid-β Aggregation

The accumulation of amyloid-beta (Aβ) plaques is another hallmark of Alzheimer's disease.[12] Some cyanopyridine-triazine hybrids have demonstrated the ability to disaggregate Aβ peptides, suggesting a potential disease-modifying effect.

2.1.3. Beta-Secretase (BACE1) Inhibition

The beta-secretase enzyme (BACE1) is a key enzyme in the production of Aβ peptides.[13] Inhibition of BACE1 is therefore a highly sought-after therapeutic strategy for Alzheimer's disease. While direct evidence for cyanopyridine-based BACE1 inhibitors is still emerging, the structural versatility of the cyanopyridine scaffold makes it a promising starting point for the design of such inhibitors.

In Vivo and In Vitro Data